

In-Depth Technical Guide: Dioxopromethazine Hydrochloride (CAS: 15374-15-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioxopromethazine hydrochloride*

Cat. No.: *B7819081*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

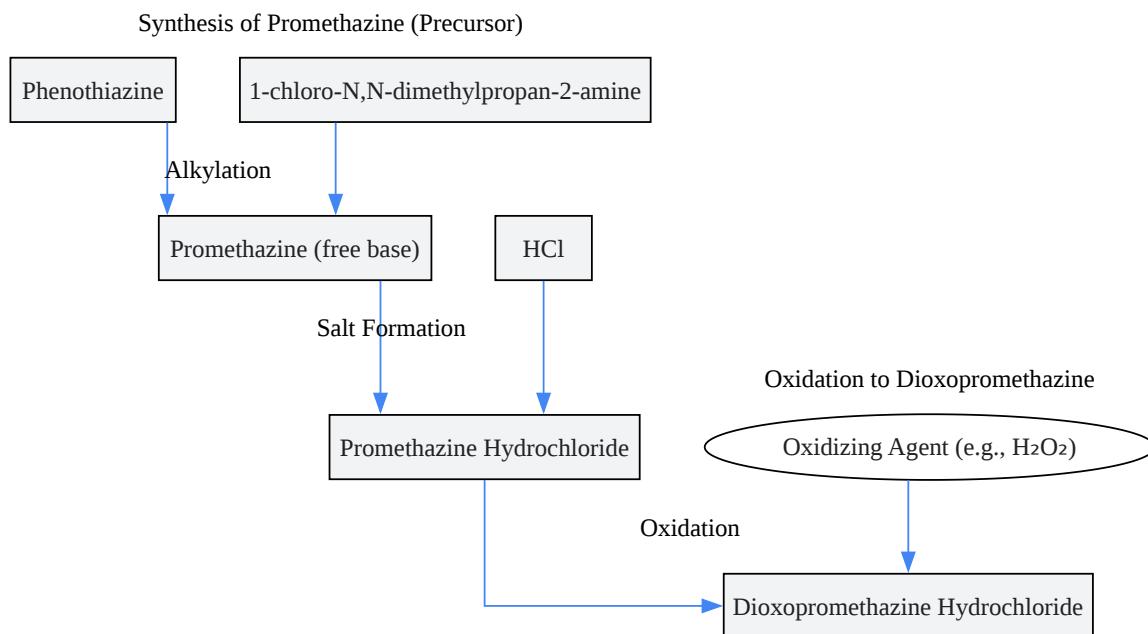
Dioxopromethazine hydrochloride, with the CAS registry number 15374-15-9, is a phenothiazine derivative and a metabolite of the first-generation antihistamine, promethazine. [1] It is also known by synonyms such as Prothanol, Promethazine Sulfone, and 9,9-Dioxopromethazine.[1] While sharing a structural lineage with promethazine, the introduction of two oxygen atoms on the sulfur atom of the phenothiazine ring system alters its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the available technical data on **Dioxopromethazine hydrochloride**, focusing on its chemical properties, synthesis, pharmacology, and analytical methods.

Chemical and Physical Properties

Dioxopromethazine hydrochloride is a white to off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Dioxopromethazine Hydrochloride**

Property	Value	Source
CAS Number	15374-15-9	[3] [4]
Molecular Formula	C ₁₇ H ₂₁ ClN ₂ O ₂ S	[4]
Molecular Weight	352.88 g/mol	[4]
IUPAC Name	1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride	[4]
Appearance	White to off-white powder	[2]
Melting Point	127-129 °C	[5]
Boiling Point	502.7 °C at 760 mmHg	[2]
Density	1.224 g/cm ³	[2]
Solubility	Information not available	
pKa (Predicted)	8.88 ± 0.50	


Note: Some physical properties are sourced from commercial suppliers and may not be from peer-reviewed literature.

Synthesis

Dioxopromethazine hydrochloride is primarily synthesized through the oxidation of its precursor, promethazine hydrochloride. While a detailed, step-by-step protocol for this specific transformation is not readily available in published literature, the general synthesis involves the oxidation of the sulfide group in the phenothiazine ring to a sulfone.

The synthesis of the precursor, promethazine hydrochloride, is well-documented and generally involves the reaction of phenothiazine with a substituted propylamino chloride derivative.[\[6\]](#)[\[7\]](#)

Below is a logical workflow for the likely synthesis of **Dioxopromethazine hydrochloride**.

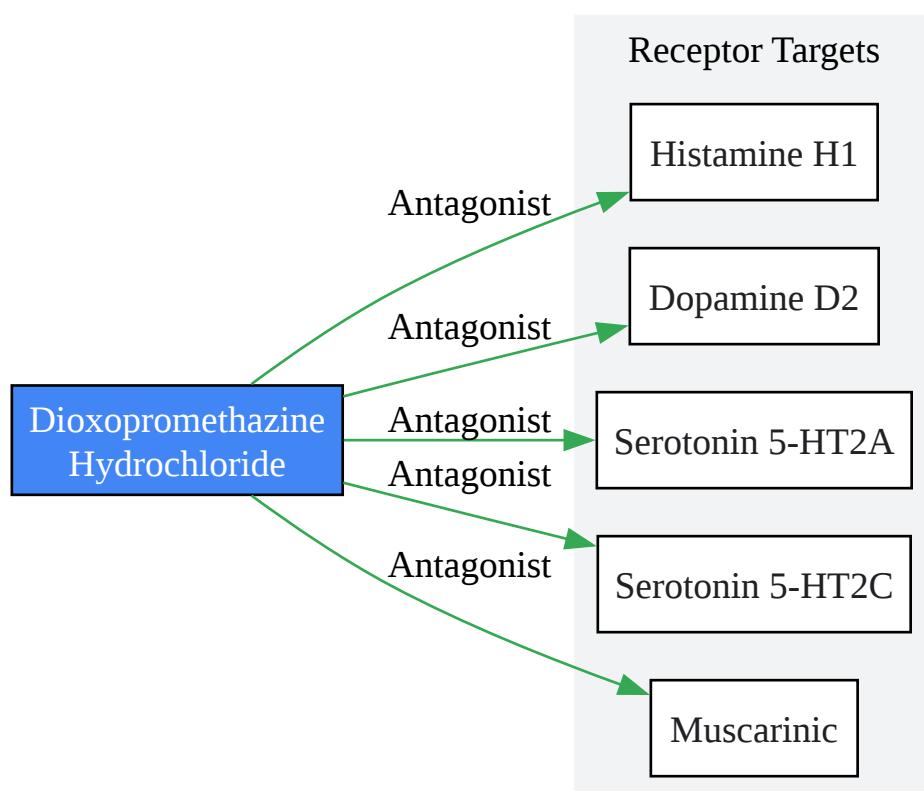
[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Dioxopromethazine hydrochloride**.

Pharmacology

Mechanism of Action

Dioxopromethazine hydrochloride is a pharmacologically active compound with a multi-target profile. Its primary mechanism of action is as an antagonist of the histamine H1 receptor, which underlies its antihistaminic effects.^[8] However, its activity extends to other receptor systems, suggesting a broader therapeutic potential and side-effect profile.


Emerging research indicates that Dioxopromethazine also acts as an antagonist at:

- Dopamine D2 receptors

- Serotonin 5-HT2A and 5-HT2C receptors[9]
- Muscarinic acetylcholine receptors

Additionally, there is evidence to suggest that it may modulate glutamate neurotransmission.[9] This complex pharmacology, particularly the dual antagonism of dopamine and serotonin receptors, is a characteristic of some atypical antipsychotic medications.[9]

The following diagram illustrates the known receptor targets of Dioxopromethazine.

[Click to download full resolution via product page](#)

Caption: Receptor antagonism profile of **Dioxopromethazine hydrochloride**.

Pharmacodynamics

The multi-receptor antagonism of **Dioxopromethazine hydrochloride** is expected to produce a range of pharmacodynamic effects:

- Antihistaminic: Blockade of H1 receptors leads to the alleviation of allergic symptoms.
- Sedative: Central H1 receptor antagonism is a well-known cause of sedation.
- Antiemetic and Anticholinergic: Its effects on dopamine and muscarinic receptors likely contribute to its anti-nausea and anticholinergic properties, such as dry mouth and blurred vision.[\[1\]](#)
- Potential Neuroleptic/Antipsychotic: The antagonism of D2 and 5-HT2A/2C receptors suggests potential applications in treating neuropsychiatric disorders.[\[9\]](#)

Pharmacokinetics

Limited pharmacokinetic data is available for **Dioxopromethazine hydrochloride**, particularly in humans. One study investigated the stereoselective pharmacokinetics of its R- and S-enantiomers in rats following oral administration.[\[10\]](#) The study found significant differences in the pharmacokinetic parameters between the two enantiomers, indicating stereoselective disposition.[\[10\]](#) The half-life in rats has been reported to be in the range of 20 to 30 hours.[\[9\]](#) It is important to note that pharmacokinetic data from its precursor, promethazine, may not be directly applicable.

Experimental Protocols

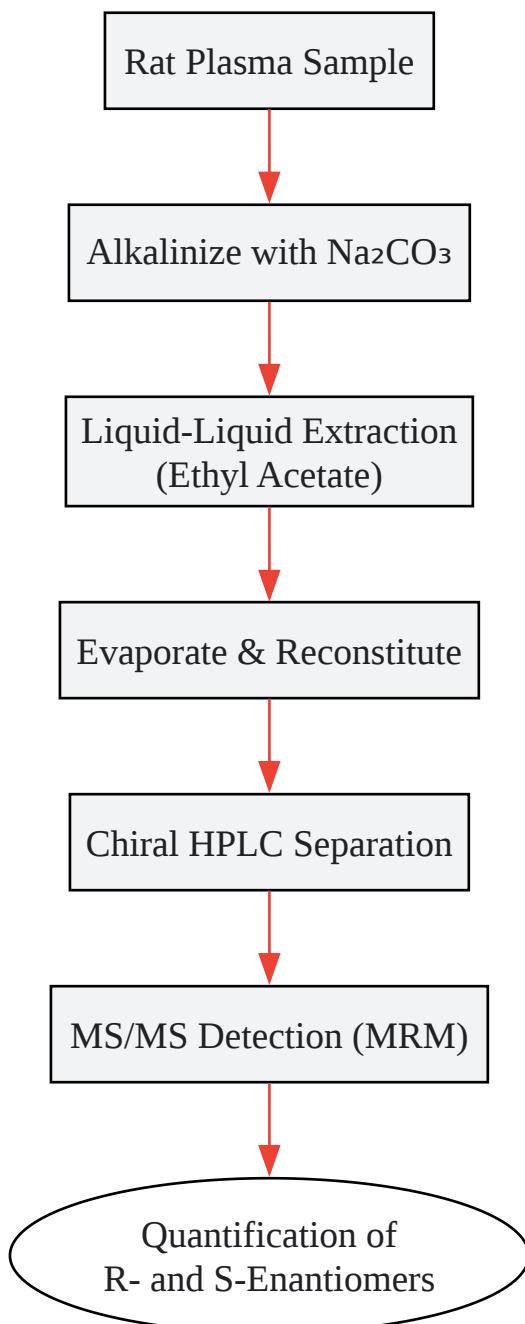
Enantioselective Analysis in Rat Plasma by HPLC-MS/MS

A validated method for the quantification of R- and S-Dioxopromethazine in rat plasma has been reported.[\[10\]](#) The key aspects of this protocol are summarized below.

Objective: To separate and quantify the enantiomers of Dioxopromethazine in rat plasma.

Methodology:

- Sample Preparation:
 - Alkalinize rat plasma with 1 M sodium carbonate (Na_2CO_3).[\[10\]](#)


- Perform liquid-liquid extraction of the Dioxopromethazine enantiomers and the internal standard (Diphenhydramine) using ethyl acetate.[10]
- Evaporate the organic layer and reconstitute the residue for analysis.
- Chromatographic Conditions:
 - HPLC System: Agilent 1200 series or equivalent.
 - Chiral Column: Chiralpak AGP (100 x 4.0 mm i.d., 5 µm).[10]
 - Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).[10]
 - Flow Rate: Not specified.
 - Column Temperature: Not specified.
 - Injection Volume: Not specified.
- Mass Spectrometric Detection:
 - Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).[10]
 - MRM Transitions:[10]
 - Dioxopromethazine enantiomers: m/z 317.2 → 86.1
 - Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

Data Analysis:

- Construct calibration curves for each enantiomer over a linear range of 1.00 - 80.00 ng/mL.[10]
- The lower limit of quantitation (LLOQ) was reported as 1.00 ng/mL.[10]

- Intra-day and inter-day precision (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.[10]

The following diagram outlines the workflow for this analytical method.

[Click to download full resolution via product page](#)

Caption: Workflow for enantioselective analysis of Dioxopromethazine.

Toxicology

There is a notable lack of specific toxicological data for **Dioxopromethazine hydrochloride** in the public domain. However, data for its parent compound, promethazine hydrochloride, is available and may provide some indication of its potential toxicological profile. For promethazine hydrochloride in rats, the subcutaneous LD50 is reported as 400 mg/kg, and in mice, the oral LD50 is 255 mg/kg.^[5] Acute toxicity symptoms of promethazine include sedation, muscle tone deterioration, convulsions, and respiratory arrest.^[5] It is crucial to conduct specific toxicological studies on **Dioxopromethazine hydrochloride** to establish its safety profile.

Applications and Current Research Status

Dioxopromethazine hydrochloride is primarily recognized as an antihistamine.^[8] It is used in some countries for its sedative effects in the treatment of insomnia and for its antiemetic and anticholinergic properties.^[1]

Current research interest appears to be focused on its potential as a neuroleptic or antipsychotic agent, owing to its unique mechanism of action involving dopamine and serotonin receptors.^[9] It is reportedly in the experimental stages of investigation for neuropsychiatric disorders such as schizophrenia, bipolar disorder, and severe depression.^[9]

Conclusion

Dioxopromethazine hydrochloride is a multifaceted phenothiazine derivative with a complex pharmacological profile that extends beyond its established role as an antihistamine. Its interactions with dopaminergic, serotonergic, and muscarinic receptors suggest a potential for repositioning or development for neuropsychiatric conditions. However, a significant portion of the publicly available data is either qualitative, pertains to its precursor promethazine, or lacks the depth required for advanced drug development. Further research is warranted to fully characterize its spectroscopic properties, refine its synthesis, quantify its receptor binding affinities, and establish its toxicological and clinical profile. The detailed analytical method for its enantioselective quantification provides a solid foundation for future pharmacokinetic and pharmacodynamic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Dioxopromethazine hydrochloride | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. CN118598824B - A kind of synthetic method of promethazine hydrochloride - Google Patents [patents.google.com]
- 7. CN104387338A - Preparation method of promethazine hydrochloride - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is Dioxopromethazine used for? [synapse.patsnap.com]
- 10. Dioxopromethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Dioxopromethazine Hydrochloride (CAS: 15374-15-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7819081#dioxopromethazine-hydrochloride-cas-number-15374-15-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com